4-(Difluoromethyl)-2-fluoroanisole
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Overview
Description
4-(Difluoromethyl)-2-fluoroanisole is an organic compound that belongs to the class of fluorinated aromatic ethers. The presence of fluorine atoms in its structure significantly influences its chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chloro-2-fluoroanisole, is reacted with a difluoromethylating agent under specific conditions .
Industrial Production Methods: Industrial production methods often involve the use of metal-based catalysts to facilitate the difluoromethylation process. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl group efficiently . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoroanisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to its unique physicochemical properties.
Industry: Utilized in the development of advanced materials with improved stability and performance.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-fluoroanisole exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the presence of fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate in drug design .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)anisole
- 2,4-Difluoroanisole
- 4-Fluoroanisole
Comparison: 4-(Difluoromethyl)-2-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. Compared to 4-(Trifluoromethyl)anisole, it has a different hydrogen bond donor capability. In contrast to 2,4-Difluoroanisole, it offers varied reactivity due to the difluoromethyl group .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFSMJMPARATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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